![molecular formula C22H32N2O10 B7934685 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate](/img/structure/B7934685.png)
1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate is an intriguing organic compound. Its structure combines tert-butyl, methyl, and pyrrolidine units, making it a valuable entity in various chemical contexts. The presence of methoxy groups also enhances its reactivity, making it suitable for diverse synthetic and analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate typically involves the protection of amino groups, selective alkylation, and subsequent introduction of functional groups. Careful control of reaction conditions, such as temperature, solvent choice, and catalysts, is crucial to achieve the desired configuration and purity.
Industrial Production Methods: Industrial production might leverage continuous flow chemistry techniques to enhance yield and efficiency. This includes high-throughput screening of reaction conditions, ensuring scalability, and minimizing waste generation. Reactors designed for high-pressure and high-temperature conditions can further optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate undergoes various reactions including:
Oxidation: Transforming methoxy groups to aldehydes or carboxylates.
Reduction: Hydrogenation of double bonds, if present.
Substitution: Nucleophilic substitution on the aromatic ring or at the pyrrolidine nitrogen.
Common Reagents and Conditions: Reagents such as palladium catalysts for hydrogenation, chromic acid for oxidation, and methylating agents for substitution are commonly employed. Reaction conditions vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products Formed: Major products can include derivatives with altered functional groups, such as carboxylates from oxidation or secondary amines from reduction reactions.
Applications De Recherche Scientifique
Chemistry: As a precursor in the synthesis of complex organic molecules, it serves as an intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: Used in biochemical studies to elucidate enzyme-substrate interactions, especially those involving amine and carboxylate functionalities.
Medicine: Potentially employed in drug development for targeting specific receptors or enzymes due to its unique structural attributes.
Industry: Its derivatives find use as specialty chemicals in polymers and advanced materials, offering functionalities for coatings, adhesives, and sealants.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: Interacting with enzymes and proteins, modifying their activity by binding to active sites or altering conformations.
Pathways Involved: It can participate in metabolic pathways involving amine and carboxylate metabolism, influencing biochemical cascades that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other compounds like tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate or 2-methyl 4-(dimethoxybenzylamino)pyrrolidine dicarboxylate share structural similarities.
Uniqueness: What sets 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate apart is its combination of tert-butyl and methoxybenzyl groups, providing unique reactivity patterns and enhanced stability under various conditions.
Hope that hits the mark for what you needed. What’s next on the agenda?
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3,4-dimethoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C2H2O4/c1-20(2,3)28-19(24)22-12-14(10-15(22)18(23)27-6)21-11-13-7-8-16(25-4)17(9-13)26-5;3-1(4)2(5)6/h7-9,14-15,21H,10-12H2,1-6H3;(H,3,4)(H,5,6)/t14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTRJKIZJOYEGP-YYLIZZNMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B7934608.png)
![4-[(1R)-1-azaniumylethyl]benzoate](/img/structure/B7934633.png)
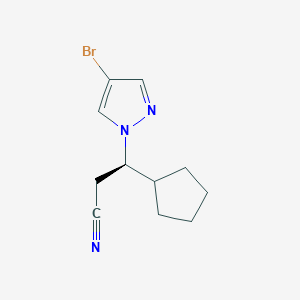
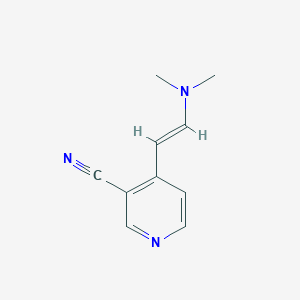
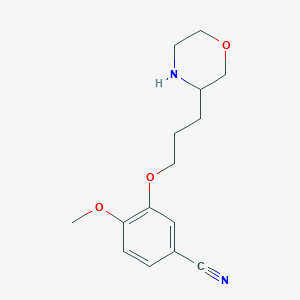
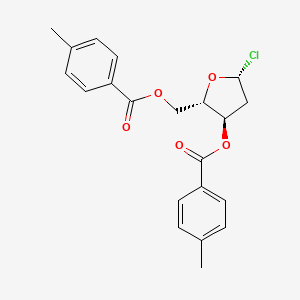
![potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate](/img/structure/B7934670.png)
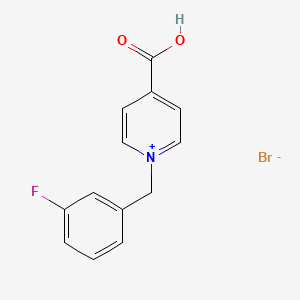
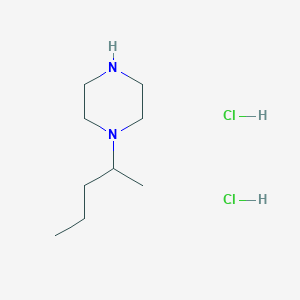
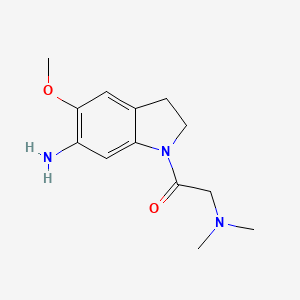
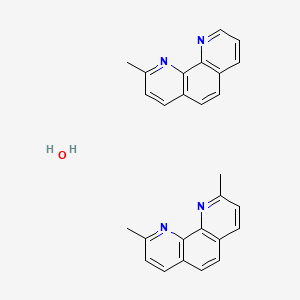
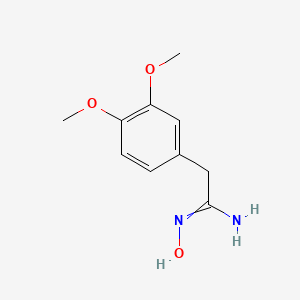
![5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide](/img/structure/B7934706.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7934711.png)
